molecular formula C12H17NO2 B11968985 Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate CAS No. 71172-71-9

Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate

Cat. No.: B11968985
CAS No.: 71172-71-9
M. Wt: 207.27 g/mol
InChI Key: XQMXGJZFEYPEDM-UHFFFAOYSA-N
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Description

Ethyl bicyclo[221]hept-2-yl(cyano)acetate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies This compound is characterized by its bicyclo[221]heptane core, which is a common motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyl cyanoacetate under specific conditions. One common method is the Diels-Alder reaction, where bicyclo[2.2.1]hept-2-ene acts as a diene and ethyl cyanoacetate as a dienophile. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl bicyclo[22Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .

Properties

CAS No.

71172-71-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2-bicyclo[2.2.1]heptanyl)-2-cyanoacetate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(7-13)10-6-8-3-4-9(10)5-8/h8-11H,2-6H2,1H3

InChI Key

XQMXGJZFEYPEDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CC2CCC1C2

Origin of Product

United States

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